molecular formula C16H22N2 B12601772 N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine CAS No. 917886-28-3

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine

Cat. No.: B12601772
CAS No.: 917886-28-3
M. Wt: 242.36 g/mol
InChI Key: JQLSKSZQUKHTJC-UHFFFAOYSA-N
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Description

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant roles in various biological and chemical processes, making this compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amines under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to facilitate the formation of similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of raw materials, catalysts, and solvents is crucial to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive properties due to its structural similarity to other dihydropyridines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-6-methyl-3-phenylpyridine: Lacks the dihydro component but shares structural similarities.

    N-tert-Butyl-6-methyl-3-phenyl-1,4-dihydropyridine: Another dihydropyridine with slight structural variations.

Uniqueness

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

917886-28-3

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

N-tert-butyl-2-methyl-5-phenyl-2,3-dihydropyridin-6-amine

InChI

InChI=1S/C16H22N2/c1-12-10-11-14(13-8-6-5-7-9-13)15(17-12)18-16(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,17,18)

InChI Key

JQLSKSZQUKHTJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=N1)NC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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